Product packaging for Bis(chloromethoxy)methane(Cat. No.:CAS No. 15112-21-7)

Bis(chloromethoxy)methane

Cat. No.: B8756114
CAS No.: 15112-21-7
M. Wt: 144.98 g/mol
InChI Key: XJEXEHVVOJVZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(chloromethoxy)methane (CAS 15112-21-7) is an organic compound with the molecular formula C₃H₆Cl₂O₂, serving as a versatile building block in chemical synthesis . Its primary value in research stems from its ability to introduce chloromethoxy functional groups into complex organic molecules, facilitating the construction of novel molecular architectures . This compound is particularly useful in the development of advanced pharmaceuticals and agrochemicals, where it acts as a key synthetic intermediate . Furthermore, its applications extend to materials science, contributing to the creation of specialized polymers and other functional materials . Researchers leverage its reactivity to explore new chemical pathways and develop diverse chemical products. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human or veterinary use . Please note that comprehensive safety data for this compound was not fully available in the search results; it is the responsibility of the researcher to consult relevant safety datasheets and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6Cl2O2 B8756114 Bis(chloromethoxy)methane CAS No. 15112-21-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15112-21-7

Molecular Formula

C3H6Cl2O2

Molecular Weight

144.98 g/mol

IUPAC Name

bis(chloromethoxy)methane

InChI

InChI=1S/C3H6Cl2O2/c4-1-6-3-7-2-5/h1-3H2

InChI Key

XJEXEHVVOJVZMN-UHFFFAOYSA-N

Canonical SMILES

C(OCCl)OCCl

Origin of Product

United States

Fundamental Chemical Reactivity of Bis Chloromethoxy Methane

Electrophilic Character of Alpha-Chloroethers

Alpha-chloroethers (R-O-CH₂-Cl) are a class of reactive organic compounds characterized by a chlorine atom and an ether oxygen atom attached to the same carbon. arkat-usa.orgorgsyn.org This specific arrangement results in a highly polarized carbon-chlorine (C-Cl) bond, rendering the methylene (B1212753) carbon atom significantly electrophilic. smolecule.com The electrophilicity is further enhanced by the adjacent oxygen atom, which can stabilize the transient positive charge that develops on the carbon atom during nucleophilic attack, often via the formation of a resonance-stabilized oxocarbenium ion (R-O=CH₂⁺). This stabilization facilitates the departure of the chloride ion as a leaving group, making alpha-chloroethers potent alkylating agents. orgsyn.org These compounds are known to react with a wide array of nucleophiles. rsc.orgchegg.com

Table 1: General Reactivity of the Alpha-Chloroether Moiety

Feature Description Implication for Reactivity
Functional Group R-O-CH₂-Cl The core structure defining the compound class.
Polarized C-Cl Bond The electronegative chlorine atom withdraws electron density from the carbon. Creates a partial positive charge (δ+) on the carbon, making it an electrophilic center. smolecule.com
Oxygen Lone Pairs The adjacent ether oxygen has lone pairs of electrons. Can donate electron density to stabilize the carbocation intermediate (oxocarbenium ion) through resonance.

| Leaving Group | The chloride ion (Cl⁻) is a good leaving group. | Facilitates nucleophilic substitution reactions. |

Role as a Dual-Functionalized Electrophilic Reagent

Bis(chloromethoxy)methane possesses two alpha-chloroether functionalities within the same molecule, structured as Cl-CH₂-O-CH₂-O-CH₂-Cl. This makes it a dual-functionalized electrophilic reagent. Each chloromethyl group serves as a reactive site, allowing the molecule to engage in reactions at one or both ends. smolecule.com This bifunctionality is crucial in applications where cross-linking or the introduction of a flexible diether methylene linker is desired. For instance, it can react with two separate nucleophiles or with two functional groups on the same molecule, leading to the formation of larger, more complex structures, including polymers. nih.govnih.gov

Nucleophilic Substitution Pathways

The primary reaction pathway for this compound is nucleophilic substitution, where a nucleophile attacks one of the electrophilic methylene carbons, displacing a chloride ion. smolecule.comsmolecule.com Given the stability of the intermediate oxocarbenium ion, these reactions often exhibit characteristics of an Sₙ1-type mechanism. The molecule can undergo a single substitution to yield a monosubstituted product or a double substitution to yield a disubstituted product, depending on the stoichiometry and reaction conditions. A wide variety of nucleophiles can be employed in these reactions.

Table 2: Examples of Nucleophilic Substitution Reactions with Alpha-Chloroethers

Nucleophile Type Example Nucleophile Product Type
Thiolates Sodium Polysulfide (Na₂Sₓ) Polysulfide Polymer nih.gov
Alcohols/Alkoxides Alcohols (R'OH) Acetal (B89532)/Ether
Amines Primary/Secondary Amines (R'NH₂, R'₂NH) N,O-Acetal

| Carbanions | β-Keto-ester dianions | δ-Alkoxy-β-keto-ester rsc.org |

Reactivity in Diverse Chemical Environments

The reactivity of this compound is significantly influenced by the chemical environment, including the solvent, temperature, and presence of catalysts.

With Sulfur Nucleophiles: A prominent industrial application of this compound is in the synthesis of polysulfide elastomers. nih.gov In this process, it reacts with sodium polysulfide, where the sulfur nucleophiles displace the chloride ions to form long polymer chains linked by -(CH₂-O-CH₂-O-CH₂-Sₓ)- repeating units. nih.gov Over 95% of polysulfide polymers are produced using this or related chloroether chemistry. nih.gov

Catalysis: The reactivity of the C-Cl bond in alpha-chloroethers can be enhanced by the use of certain catalysts. For example, Lewis acids or reagents like iodotrimethylsilane (B154268) have been shown to selectively activate the C-Cl bond, facilitating reactions with even weak nucleophiles. oup.com

Solvent Effects: Reactions are typically conducted in aprotic solvents to prevent solvolysis, where the solvent molecule itself would act as a nucleophile. arkat-usa.org The choice of solvent can also influence reaction rates and product yields.

Thermal Decomposition: When heated to decomposition, this compound can emit toxic fumes, including hydrochloric acid, indicating the cleavage of the C-Cl bonds. regenesis.comnj.gov

Mechanistic Investigations of Reactions Involving Bis Chloromethoxy Methane

Elucidation of Chloromethylation Mechanisms

Chloromethylation is a crucial synthetic transformation that introduces a chloromethyl group (-CH₂Cl) onto a substrate, most commonly an aromatic ring. Bis(chloromethoxy)methane and related α-haloethers are effective reagents for this purpose, typically in the presence of a Lewis acid catalyst. wikipedia.orgscbt.com The reaction proceeds via an electrophilic substitution mechanism, the specifics of which have been the subject of detailed investigation. dur.ac.uk

The mechanism of chloromethylation is characterized as a typical electrophilic substitution; however, the precise identity of the active electrophile has been a topic of considerable study. dur.ac.uk In reactions involving this compound, the initial and rate-determining step is the generation of a highly reactive electrophilic species. This process is facilitated by a Lewis acid catalyst, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or tin(IV) chloride (SnCl₄). dur.ac.uktandfonline.com

The Lewis acid coordinates to one of the chlorine atoms, weakening the carbon-chlorine bond and promoting its cleavage. This heterolytic scission results in the formation of a resonance-stabilized oxocarbenium ion. This cation is the key electrophilic intermediate that attacks the aromatic substrate. wikipedia.org The formation of this intermediate is analogous to the mechanisms proposed for similar chloromethylating agents like bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (MOMCl). wikipedia.orgsmolecule.com For this compound, the electrophile generated would be the chloro(chloromethoxy)methyl cation, [ClCH₂OCH₂OCH₂]⁺.

Two primary theories have been proposed for the nature of the attacking species in chloromethylation reactions. One posits the formation of a chloromethyl cation, [CH₂Cl]⁺. dur.ac.uk Another, more widely accepted view, suggests that the electrophile is a more complex, stabilized species like an oxonium cation, which in this context is the aforementioned oxocarbenium ion. wikipedia.org The use of a catalyst is not always necessary, particularly when the aromatic ring is highly activated by electron-donating substituents. dur.ac.uk

Once the electrophilic intermediate is formed, it undergoes an electrophilic aromatic substitution (SEAr) reaction with the aromatic substrate. alfa-chemistry.com The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the final step, a weak base (such as the [L-Cl]⁻ complex) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the chloromethylated product.

Kinetic studies and product isomer distributions from the chloromethylation of various aromatic compounds provide significant insight into these pathways. For instance, competitive chloromethylation reactions of benzene (B151609) and various alkylbenzenes using related reagents like 1,4-bis(chloromethoxy)butane (B169855) show distinct relative rates and isomer patterns characteristic of electrophilic aromatic substitution. acs.orgworldscientific.com The reaction exhibits high substrate selectivity (k_toluene/k_benzene > 1) and strong ortho-, para-directing effects for alkyl-substituted benzenes, which is consistent with the involvement of a reactive yet selective electrophile. acs.orgworldscientific.com

Table 1: Relative Rates and Isomer Distributions in the Chloromethylation of Alkylbenzenes with 1,4-Bis(chloromethoxy)butane in the Presence of SnCl₄ (Data analogous to this compound reactivity) acs.orgworldscientific.com
SubstrateRelative Rate (k/k_benzene)% Ortho Isomer% Meta Isomer% Para Isomer
Toluene (B28343)3.545.54.550.0
Ethylbenzene2.938.06.056.0
Isopropylbenzene (Cumene)2.429.07.563.5
tert-Butylbenzene2.216.09.075.0

Understanding Alkylation Mechanisms

Chloromethylation is a specific type of Friedel-Crafts alkylation. researchgate.net The electrophilic species generated from this compound can alkylate a wide range of nucleophiles beyond aromatic rings. The fundamental mechanism remains the same: formation of the oxocarbenium ion followed by nucleophilic attack. This versatility makes α-haloethers like this compound useful reagents in broader synthetic contexts. wikipedia.org

The alkylation can be performed on heteroatomic nucleophiles. For example, alcohols (R-OH) and thiols (R-SH) can be alkylated to form methoxymethyl ethers (R-OCH₂OCH₂OCH₂Cl) and thioethers (R-SCH₂OCH₂OCH₂Cl), respectively. These reactions are essential for introducing specific functionalities or protecting groups into complex molecules. The reaction with amines can lead to the formation of N-alkylated products. mdpi.com

In all these cases, the reaction is driven by the formation of the stabilized carbocation, which readily reacts with available nucleophiles. The choice of solvent and catalyst can be crucial in controlling the reaction's outcome and preventing side reactions, such as the formation of diarylmethane byproducts in aromatic chloromethylation. dur.ac.ukwikipedia.org

Pathways of Functional Group Interconversion in Alpha-Haloethers

An alpha-haloether, such as this compound, is a functional group characterized by a halogen and an ether oxygen atom attached to the same carbon. wikipedia.orgmasterorganicchemistry.com This arrangement confers unique reactivity, allowing for the facile conversion of the chloromethyl moiety into a variety of other functional groups. youtube.com The primary pathway for these transformations is nucleophilic substitution, where the chloride ion acts as a good leaving group.

The reactivity of the C-Cl bond is significantly enhanced by the adjacent ether oxygen. The oxygen atom can stabilize the developing positive charge at the α-carbon during the transition state of an Sₙ1-type reaction through resonance, or it can activate the carbon toward Sₙ2 attack. This inherent reactivity enables a wide array of functional group interconversions.

The chloromethyl group can be transformed by reaction with various nucleophiles. These transformations are fundamental in synthetic organic chemistry for building molecular complexity.

Table 2: Examples of Functional Group Interconversions from an Alpha-Chloroether Moiety
NucleophileReagent ExampleResulting Functional GroupProduct Structure Snippet
HydroxideNaOH (aq)Hemiacetal-CH₂(OH)
AlkoxideNaOR'Acetal (B89532)/Ether-CH₂(OR')
CarboxylateR'COONaAcyloxymethyl Ether (Ester)-CH₂(OCOR')
CyanideNaCNAlkoxymethanenitrile-CH₂(CN)
ThiolateNaSR'Thioether-CH₂(SR')
AmineR'₂NHAmino Ether-CH₂(NR'₂)
IodideNaI (Finkelstein reaction)Alpha-Iodoether-CH₂(I)

These interconversions highlight the utility of alpha-haloethers as versatile synthetic intermediates. The ability to easily replace the chloro group allows chemists to introduce a wide range of functionalities into a target molecule under relatively mild conditions. youtube.comyoutube.com

Applications of Bis Chloromethoxy Methane in Advanced Organic Synthesis

Utilization as a Chloromethylating Agent

The primary application of bis(chloromethoxy)methane in organic synthesis is as a potent chloromethylating agent. wikipedia.org This process, known as chloromethylation, involves the introduction of a chloromethyl (–CH₂Cl) group onto a substrate. thieme-connect.de This functional group is a versatile synthetic intermediate that can be readily converted into various other functionalities. thieme-connect.de

This compound is an effective reagent for the electrophilic substitution of aromatic and heteroaromatic rings to introduce a chloromethyl group. wikipedia.orgthieme-connect.de This reaction, often categorized under Friedel-Crafts-type reactions, typically requires a Lewis acid or a strong protic acid as a catalyst. thieme-connect.dehandwiki.org The reaction proceeds by generating a highly electrophilic species that attacks the electron-rich aromatic ring. handwiki.orgdamascusuniversity.edu.sy

A range of aromatic compounds can be successfully chloromethylated. The reactivity of the aromatic substrate is a key factor; electron-donating groups, such as alkyl groups, enhance the ring's nucleophilicity and facilitate the reaction. thieme-connect.de Conversely, strong electron-withdrawing groups like nitro or cyano groups deactivate the ring, making chloromethylation more challenging. thieme-connect.de

Table 1: Examples of Substrates for Chloromethylation

Substrate Class Specific Example(s) Typical Outcome Reference(s)
Aromatic Hydrocarbons Benzene (B151609), Toluene (B28343), Xylene Mono- or bis-chloromethylated products thieme-connect.de, researchgate.net
Polymethylbenzenes 1,3,5-Trimethylbenzene Chloromethylated derivatives thieme-connect.de
Heteroaromatics 2-Acetylthiophene 2-Acetyl-5-(chloromethyl)thiophene thieme-connect.de

| Biphenyls | Biphenyl | Chloromethylated biphenyls | researchgate.net |

The reaction conditions can be tailored to favor either mono- or di-substitution, although diarylmethane byproducts can sometimes form, particularly with highly reactive substrates like phenols and polymethylbenzenes. thieme-connect.dehandwiki.org

The position of the incoming chloromethyl group (regioselectivity) on a substituted aromatic ring is governed by the directing effects of the substituents already present. For alkylbenzenes, substitution typically occurs at the ortho and para positions. thieme-connect.de For instance, the chloromethylation of toluene with a related reagent system showed an isomer distribution of 43% ortho and 52% para. thieme-connect.de

Research has shown that reaction conditions can influence the regioselectivity. In certain oil-water biphasic systems, the choice of surfactant catalyst was found to affect the para/ortho selectivity ratio in the chloromethylation of isopropylbenzene. researchgate.net Stereoselectivity, which refers to the preferential formation of one stereoisomer over another, is less commonly a factor in the direct chloromethylation of achiral aromatic rings but becomes relevant when the substrate or catalyst is chiral.

Precursor for Complex Molecular Architectures

The products of chloromethylation, (chloromethyl)arenes, are valuable building blocks for more intricate molecules. thieme-connect.de

The presence of two reactive chloromethyl groups in bis(chloromethyl)arenes, which can be synthesized using this compound, allows for their use in cyclization reactions. By reacting these derivatives with suitable nucleophiles, complex bicyclic and polycyclic systems can be constructed. thieme-connect.de This strategy is a powerful method for building rigid molecular scaffolds found in various advanced materials and biologically active compounds. thieme-connect.de

The chloromethyl group is an excellent synthetic handle because the chloride ion is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the conversion of the –CH₂Cl group into a wide array of other functional groups. thieme-connect.de This versatility is a cornerstone of its utility in multi-step synthesis.

Table 2: Functional Group Transformations from the Chloromethyl Group

Target Functional Group Reagent/Method Resulting Group Reference(s)
Hydroxymethyl Hydrolysis –CH₂OH thieme-connect.de
Cyanomethyl Cyanide salt (e.g., NaCN) –CH₂CN thieme-connect.de
Formyl Oxidation (e.g., Sommelet reaction) –CHO thieme-connect.de
(Dialkylamino)methyl Secondary amine –CH₂NR₂ thieme-connect.de

| Thiomethyl | Thiol | –CH₂SR | handwiki.org |

Intermediacy in Polymer Science Research

This compound has historically served as an important intermediate in polymer chemistry. nih.govchemicalbook.com It was used in the manufacture of ion-exchange resins, which are polymers with charged functional groups that have widespread applications in water treatment and chemical separations. wikipedia.orgnih.gov The compound acts as a crosslinking agent, creating connections between polymer chains to form a robust, insoluble network. wikipedia.org Its ability to chloromethylate aromatic polymers, such as those derived from styrene, was a key step in producing these functional materials. handwiki.org

Synthesis of Polysulfide Elastomers

Polysulfide elastomers are a class of synthetic rubbers known for their excellent resistance to solvents, oils, and weathering. The primary industrial method for their synthesis is the condensation polymerization between an organic dihalide and an alkali metal polysulfide, typically an aqueous solution of sodium polysulfide (Na₂Sₓ). wikipedia.org This reaction forms the characteristic sulfur-containing polymer backbone.

The most widely used and documented organic dihalide for producing these elastomers is bis(2-chloroethoxy)methane (B104836). wikipedia.orggoogle.comnih.gov This compound reacts with sodium polysulfide to create the polymer chains that are the basis of commercial products like Thiokol® liquid polysulfide polymers. google.com The purity of the dihalide precursor is crucial, as impurities can interfere with the polymerization process. google.com

While this compound is structurally a dihalide, specific research detailing its application in the synthesis of polysulfide elastomers is not prominent in the available literature. The established industrial processes have been optimized using bis(2-chloroethoxy)methane, which remains the principal monomer for this class of materials. nih.gov

Table 1: Standard Reactants for Polysulfide Elastomer Synthesis

Reactant TypeExample CompoundRole in Polymerization
Organic Dihalide Bis(2-chloroethoxy)methaneMonomer providing the hydrocarbon backbone
Inorganic Polysulfide Sodium Polysulfide (Na₂Sₓ)Provides the flexible polysulfide linkages
Cross-linking Agent 1,2,3-TrichloropropaneIntroduces branching for a cured network

Creation of Hyper-Crosslinked Polymeric Materials via Chloromethylation

Hyper-crosslinked polymers (HCPs) are a unique class of porous materials characterized by high Brunauer-Emmett-Teller (BET) surface areas, extensive microporosity, and exceptional stability. asianpubs.orgrsc.org These properties make them valuable as sorbents, gas storage materials, and catalyst supports. asianpubs.orgjcatalysis.com

A primary method for creating HCPs is through Friedel-Crafts alkylation, which uses an external cross-linking agent to create a rigid, three-dimensional network from aromatic monomers or pre-formed linear polymers like polystyrene. rsc.orgjcatalysis.comjcatalysis.com The process involves reacting aromatic rings with a bifunctional electrophile in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). rsc.orgsaskoer.camt.com

This compound, with its two reactive chloromethyl groups, is structurally well-suited to function as an external cross-linker in this context. The reaction mechanism proceeds as follows:

The Lewis acid catalyst activates the chloromethyl group, increasing its electrophilicity.

The activated complex is attacked by the electron-rich aromatic ring of a polymer chain or monomer (an electrophilic aromatic substitution). saskoer.camt.com

This process is repeated with the second chloromethyl group, creating a permanent, rigid methylene (B1212753) bridge (-CH₂-) that "knits" the aromatic units together.

This extensive cross-linking prevents the polymer chains from collapsing, thus generating a permanent porous structure. While specific studies detailing the use of this compound are limited, the principle is well-established with structurally similar cross-linkers like dichloroxylene (DCX), 4,4′-bis(chloromethyl)-1,1′-biphenyl (BCMBP), and formaldehyde (B43269) dimethyl acetal (B89532) (FDA). rsc.orgjcatalysis.comjcatalysis.com The use of related chloromethyl ethers to synthesize polymers and ion-exchange resins further supports this application. chemicalbook.comnih.gov

Table 2: Common External Cross-linkers for Hyper-crosslinked Polymers

Cross-linkerChemical FormulaType
Dichloroxylene (DCX) C₆H₄(CH₂Cl)₂Aromatic Dihalide
Formaldehyde Dimethyl Acetal (FDA) CH₂(OCH₃)₂Acetal
Bis(chloromethyl)biphenyl (BCMBP) (C₆H₄CH₂Cl)₂Aromatic Dihalide
This compound CH₂(OCH₂Cl)₂Dihalo Ether

Applications in Precursor Chemistry

In the field of organic synthesis, the utility of a compound is often defined by its role as a precursor—a starting material or intermediate for creating more complex molecules. This compound's primary function in precursor chemistry is that of a bifunctional alkylating agent. chemicalbook.com

Its two electrophilic carbon atoms, part of the chloromethoxy groups, can react with a wide range of nucleophiles. This allows this compound to act as a molecular "staple," introducing a flexible -CH₂-O-CH₂-O-CH₂- linker between two different molecules or functional groups within a single molecule.

The most significant application of this compound as a precursor is in polymer science. As detailed in the synthesis of hyper-crosslinked polymers, it serves as the direct precursor to the cross-links that define the final material's porous architecture and stability. rsc.orgjcatalysis.com Its historical counterparts, like bis(chloromethyl) ether, were used as intermediates in the manufacture of plastics, polymers, and ion-exchange resins, highlighting the established role of such bifunctional ethers as valuable synthetic building blocks. chemicalbook.comnih.goveinsteinmed.edu

Theoretical and Computational Studies of Bis Chloromethoxy Methane

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of a molecule. For Bis(chloromethoxy)methane, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine its molecular geometry, electron distribution, and orbital energies. uni-regensburg.dersc.org

These calculations would likely focus on the conformational isomers of this compound. The presence of two stereocenters at the carbon atoms bonded to chlorine and oxygen suggests the existence of different stable conformations. Theoretical calculations can predict the relative energies of these conformers and the rotational barriers between them. The anomeric effect, a stereoelectronic effect common in acetals and related compounds, would be a key area of investigation, influencing the preferred geometry and bond lengths.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound (Note: The following data is illustrative and based on typical values for similar chloro-ethers, as specific published data for this compound is not available. Calculations would typically be performed at a specified level of theory, e.g., B3LYP/6-311++G(d,p).)

Parameter Predicted Value (Illustrative) Significance
Dipole Moment ~2.5 D Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions.
HOMO-LUMO Gap ~6.8 eV Relates to the electronic excitation energy and chemical reactivity; a larger gap suggests higher stability.
C-Cl Bond Length ~1.79 Å Provides insight into the strength and reactivity of the carbon-chlorine bond.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the identification of intermediates and transition states that are often difficult to observe experimentally. For this compound, a key reaction of interest would be its hydrolysis or its reaction with nucleophiles.

Theoretical studies on analogous α-chloroethers suggest that their reactions can proceed through an SN1-like mechanism involving the formation of an oxocarbenium ion intermediate. researchgate.netmdpi.comacs.org Computational modeling of this process for this compound would involve mapping the potential energy surface of the reaction. This would allow for the calculation of activation energies for key steps, such as the cleavage of the C-Cl bond and the subsequent attack by a nucleophile. The role of the solvent in stabilizing charged intermediates and transition states would also be a critical aspect of such models.

Prediction of Reactivity Profiles through Theoretical Frameworks

Theoretical frameworks can be used to predict the reactivity of different sites within the this compound molecule. For instance, calculations of atomic charges and Fukui functions can indicate which atoms are most susceptible to electrophilic or nucleophilic attack.

The two carbon atoms attached to chlorine are expected to be the primary electrophilic centers. The oxygen atoms, with their lone pairs of electrons, would be the primary nucleophilic/basic sites. A molecular electrostatic potential (MEP) map would visually represent these reactive regions, with areas of negative potential (typically around the oxygen atoms) indicating sites for electrophilic attack, and areas of positive potential (around the electrophilic carbons and hydrogen atoms) indicating sites for nucleophilic attack.

Advanced Analytical Methodologies for Research on Bis Chloromethoxy Methane

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) stands as the principal chromatographic technique for the analysis of bis(chloromethoxy)methane due to the compound's volatility. It is widely applied for both qualitative and quantitative purposes in academic and industrial research.

Purity Assessment: The purity of this compound samples can be determined by direct injection of a diluted solution into a gas chromatograph. The resulting chromatogram reveals the presence of any volatile impurities. For instance, this compound is a known impurity in technical-grade chloromethyl methyl ether and its presence is monitored using GC. wikipedia.org The area of the peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity.

Reaction Monitoring: In a research setting, GC is an invaluable tool for monitoring the progress of chemical reactions. During the synthesis of this compound, aliquots can be taken from the reaction mixture at various time points. orgsyn.org After appropriate workup, GC analysis allows researchers to track the depletion of starting materials (e.g., formaldehyde (B43269), hydrogen chloride) and the formation of the this compound product. orgsyn.orgorgsyn.org This real-time monitoring enables the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize byproduct formation.

For trace analysis, particularly in air samples, a pre-concentration step is often employed. The compound is adsorbed onto a solid sorbent material, such as Chromosorb or Tenax GC, and then thermally desorbed into the GC system. acs.orgkarger.com Specialized detection methods, including electron capture detection (ECD) or derivatization techniques to enhance detector response, are also utilized for low-level detection. canada.caosha.gov

Technique Application Detector Key Features
Gas Chromatography (GC)Purity Assessment of neat/diluted samplesFlame Ionization (FID), Mass Spectrometry (MS)Separates volatile components; peak area corresponds to concentration.
Gas Chromatography (GC)Reaction MonitoringFlame Ionization (FID), Mass Spectrometry (MS)Tracks consumption of reactants and formation of products over time.
GC with Pre-concentrationTrace Analysis (e.g., in air)Mass Spectrometry (MS), Electron Capture (ECD)Adsorbent tubes (e.g., Tenax GC) concentrate analyte before analysis. acs.orgkarger.com
Derivatization-GCQuantitative Trace AnalysisElectron Capture (ECD)Chemical modification of the analyte to improve chromatographic properties and detector sensitivity. osha.govosha.gov

Spectroscopic Characterization (e.g., IR, NMR, Mass Spectrometry) for Structure Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound. Each technique provides unique information about the compound's functional groups, connectivity, and elemental composition.

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. These include strong C-H stretching vibrations for the methylene (B1212753) groups, a prominent C-O-C stretching band indicative of the ether linkage, and a characteristic C-Cl stretching band for the chloromethyl groups. Reference spectra for this compound are available in established databases, such as the Sadtler Research Laboratories Prism Collection. nih.govspectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Due to the symmetrical nature of the this compound molecule (Cl-CH₂-O-CH₂-Cl), the four protons on the two methylene groups are chemically equivalent. Therefore, the ¹H NMR spectrum is predicted to exhibit a single sharp signal (a singlet), as there are no adjacent protons to cause spin-spin splitting.

¹³C NMR: Similarly, the two methylene carbon atoms are chemically equivalent. The ¹³C NMR spectrum would show a single resonance. The chemical shift for this carbon is expected in the range of δ 70–75 ppm, which is a characteristic region for carbons bonded to both an oxygen and a chlorine atom.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is used to confirm the molecular weight and deduce structural features. The electron ionization (EI) mass spectrum of this compound displays a characteristic fragmentation pattern. massbank.eu The molecular ion peak [C₂H₄Cl₂O]⁺ is often weak or absent. The most prominent peaks observed in the spectrum are:

m/z 79 and 81: This pair of peaks represents the base peak of the spectrum. The peak at m/z 79 corresponds to the [CH₂O³⁵Cl]⁺ fragment. The peak at m/z 81 is its isotopic partner, containing the ³⁷Cl isotope, with an intensity approximately one-third that of the m/z 79 peak. massbank.eu

m/z 49 and 51: This isotopic cluster corresponds to the chloromethyl cation, [CH₂³⁵Cl]⁺ and [CH₂³⁷Cl]⁺, respectively, formed by the cleavage of a C-O bond. karger.com

Technique Structural Information Provided Observed/Expected Features for this compound
Infrared (IR)Functional GroupsExpected peaks for C-H stretch, C-O-C ether stretch, and C-Cl stretch. nih.gov
¹H NMRProton Environment & ConnectivityA single singlet for the four equivalent methylene (CH₂) protons.
¹³C NMRCarbon SkeletonA single resonance peak for the two equivalent methylene (CH₂) carbons, expected at δ 70-75 ppm.
Mass Spectrometry (MS)Molecular Weight & FragmentationBase peak at m/z 79 ([CH₂O³⁵Cl]⁺) with its isotope peak at m/z 81. massbank.eu Other key fragments at m/z 49 ([CH₂³⁵Cl]⁺) and 51. karger.com

Quantitative Analysis Methods in Academic Research

Accurate quantification of this compound is critical in many research applications, from determining reaction yields to measuring environmental concentrations. The combination of gas chromatography and mass spectrometry (GC-MS) is the premier method for this purpose, offering exceptional sensitivity and selectivity. nih.gov

The GC-MS technique can be tailored for high-precision quantitative analysis. acs.org A common approach involves creating a calibration curve using standards of known this compound concentrations. To correct for variations in sample preparation and instrument response, an internal standard, such as dichloroethane, is often added to both the standards and the unknown samples. karger.com

For enhanced specificity, especially in complex sample matrices, high-resolution mass spectrometry (HRMS) can be employed. nih.gov By precisely measuring the mass of an ion, HRMS can differentiate between ions of the same nominal mass, thus confirming the identity of the analyte with a high degree of confidence. acs.org

Furthermore, selected ion monitoring (SIM) is a powerful GC-MS mode for quantitative analysis. karger.com Instead of scanning the entire mass range, the mass spectrometer is set to detect only specific ions characteristic of the target molecule (e.g., m/z 79 and 49 for this compound). This dramatically increases the signal-to-noise ratio, allowing for detection and quantification at very low levels, such as parts-per-billion (ppb) in air samples. karger.comnih.gov Simulation experiments have demonstrated that with proper sampling and analysis protocols, the entire amount of adsorbed this compound can be recovered for analysis. nih.gov

Future Research Trajectories for Bis Chloromethoxy Methane Chemistry

Exploration of Novel Synthetic Pathways

The traditional synthesis of bis(chloromethoxy)methane and its analogs often involves the reaction of formaldehyde (B43269) or its equivalents with alcohols in the presence of a chlorine source. While effective, these methods can present challenges in terms of selectivity and the use of harsh reagents. Future research is increasingly directed towards the development of more sustainable and efficient synthetic routes.

Green chemistry principles are expected to drive the exploration of alternative pathways that minimize waste and utilize more environmentally benign reagents and solvents. This includes the investigation of solid acid catalysts, ionic liquids, and solvent-free reaction conditions to improve the ecological footprint of this compound synthesis. Furthermore, the application of continuous flow chemistry presents a promising avenue for the safe and scalable production of this and other chloroalkyl ethers, offering precise control over reaction parameters and minimizing the handling of potentially hazardous intermediates. Photochemical and organocatalytic methods, which have shown success in the synthesis of acetals, may also be adapted to provide milder and more selective routes to this compound and its derivatives.

Development of Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to unlocking the full potential of this compound chemistry. The development of novel catalytic systems is a key area of future research, with a focus on enhancing reaction selectivity, increasing efficiency, and enabling new transformations.

While traditional acid catalysts are effective, there is considerable scope for the development of more sophisticated catalytic systems. This includes the design of heterogeneous catalysts, such as zeolites and functionalized mesoporous silicas, which offer advantages in terms of catalyst recovery and reuse. The exploration of Lewis acid catalysis, including the use of metal triflates and other earth-abundant metal catalysts, could lead to milder reaction conditions and improved functional group tolerance. Furthermore, the burgeoning field of organocatalysis offers exciting possibilities for the development of metal-free catalytic systems for reactions involving this compound, potentially leading to new asymmetric transformations.

Catalyst TypePotential AdvantagesResearch Focus
Heterogeneous Catalysts Easy separation and recyclability, improved stability.Development of tailored zeolites and functionalized porous materials.
Lewis Acids Mild reaction conditions, high selectivity.Exploration of earth-abundant metal catalysts and novel ligand designs.
Organocatalysts Metal-free, potential for asymmetric synthesis.Design of chiral catalysts for enantioselective transformations.

Investigation of New Reaction Modalities and Transformations

This compound is a bifunctional electrophile, a characteristic that has traditionally been exploited in cross-linking applications and chloromethylation reactions. However, its full reactive potential remains largely untapped. Future research will likely focus on uncovering new reaction modalities and transformations that leverage its unique structural and electronic properties.

Given its structure, this compound is an ideal candidate for the synthesis of macrocyclic compounds. Its ability to act as a two-carbon linker could be exploited in the synthesis of novel crown ethers, cryptands, and other macroheterocycles with potential applications in host-guest chemistry and materials science. Investigations into its reactions with a wider range of nucleophiles, including organometallic reagents and stabilized carbanions, could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, its potential as a precursor to reactive intermediates, such as carbenes or ylides, under specific catalytic conditions, warrants further investigation.

Design of Tailored Derivatives for Specific Synthetic Objectives

The core structure of this compound provides a versatile scaffold for the design and synthesis of tailored derivatives with specific functionalities. By modifying the substituents on the methoxy (B1213986) groups or by replacing the chlorine atoms with other leaving groups, a diverse library of reagents with tunable reactivity and steric properties can be generated.

Future research in this area will likely focus on the synthesis of this compound analogs containing chiral auxiliaries, which could be employed in asymmetric synthesis. The incorporation of fluorine atoms or other functional groups could lead to derivatives with unique electronic properties, making them valuable tools in medicinal chemistry and materials science. For example, the synthesis of long-chain or polymeric analogs could open up new possibilities in polymer chemistry for the development of advanced functional materials. The systematic exploration of structure-activity relationships in these tailored derivatives will be crucial for their rational design and application in targeted synthetic endeavors.

Derivative ClassPotential ApplicationSynthetic Strategy
Chiral Analogs Asymmetric synthesisIncorporation of chiral alcohols or auxiliaries.
Fluorinated Derivatives Medicinal chemistry, materials scienceUse of fluorinated precursors.
Polymeric Analogs Advanced polymer materialsPolymerization of functionalized monomers.
Functionalized Linkers Bioconjugation, materials scienceIntroduction of reactive handles for further modification.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bis(chloromethoxy)methane (BCME) in laboratory settings?

  • Methodological Answer : BCME is typically synthesized via the reaction of formaldehyde with hydrogen chloride under controlled conditions. A common approach involves the acid-catalyzed condensation of chloromethyl precursors. For example, chloromethylation reactions using methanol and thionyl chloride (SOCl₂) can yield BCME, but strict temperature control (<5°C) and anhydrous conditions are critical to avoid side reactions. Safety measures, such as fume hoods and personal protective equipment (PPE), are mandatory due to BCME’s high volatility and carcinogenicity .

Q. What are the key physical and chemical properties of BCME relevant to experimental handling?

  • Methodological Answer : BCME (CAS 542-88-1) is a colorless liquid with a boiling point of 104°C, density of 1.267 g/cm³, and high solubility in organic solvents like ethanol and ether . Its vapor pressure (30 mmHg at 22°C) necessitates sealed storage to prevent airborne exposure. Researchers must account for its rapid hydrolysis in aqueous environments, which generates formaldehyde and hydrochloric acid. Thermochemical data, including enthalpy and entropy values, are critical for modeling reaction kinetics and stability .

Q. What safety protocols are essential when working with BCME in research laboratories?

  • Methodological Answer : BCME is classified as a Group 1 carcinogen by IARC, requiring adherence to strict biosafety level (BSL-2) protocols. Key measures include:

  • Use of closed-system apparatus and negative-pressure fume hoods.
  • Immediate neutralization of spills with sodium bicarbonate to mitigate hydrolysis byproducts.
  • Regular air monitoring using gas chromatography-mass spectrometry (GC-MS) to detect airborne concentrations below the recommended exposure limit (REL) of 0.001 ppm .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the carcinogenic potential of BCME while minimizing exposure risks?

  • Methodological Answer : Rodent models (e.g., mice) are standard for studying BCME carcinogenicity. Subcutaneous or intraperitoneal administration at controlled doses (e.g., 1–10 mg/kg) allows direct assessment of tumorigenesis at exposure sites. To mitigate risks, researchers should:

  • Implement automated dosing systems to limit direct handling.
  • Use isotopic labeling (e.g., ¹⁴C-BCME) to track metabolic pathways and tissue distribution.
  • Compare results with epidemiological data gaps (no human studies available) to contextualize translational relevance .

Q. What analytical techniques are most effective for quantifying BCME in environmental or biological samples, and how should potential interferences be addressed?

  • Methodological Answer : GC-MS coupled with electron ionization (EI) is the gold standard due to BCME’s volatility and low detection limits (≥0.1 ppb). Infrared (IR) spectroscopy (notably peaks at 2915 cm⁻¹ and 1381 cm⁻¹) provides complementary structural confirmation . For biological matrices, solid-phase microextraction (SPME) pre-concentration minimizes matrix interference. Hydrolysis byproducts (e.g., formaldehyde) should be quantified separately via HPLC-UV to avoid false positives .

Q. How should contradictory findings regarding the carcinogenicity of BCME across different experimental models be analyzed and reconciled?

  • Methodological Answer : Discrepancies often arise from variations in administration routes (dermal vs. systemic) or species-specific metabolic differences. A meta-analysis framework should:

  • Stratify data by exposure duration, dose, and tumor type (e.g., squamous cell carcinoma vs. sarcoma).
  • Apply Bayesian statistical models to assess heterogeneity and weight studies by methodological rigor.
  • Highlight the absence of human data as a critical gap, necessitating in vitro genotoxicity assays (e.g., Ames test with S9 metabolic activation) to bridge animal-human extrapolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.